Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate
Overview
Description
Methyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carboxylate is an organic compound that features a biphenyl core with a boronic ester and a carboxylate ester functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its boronic ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carboxylate typically involves the following steps:
Borylation Reaction: The introduction of the boronic ester group is often achieved through a borylation reaction. This can be done using a palladium-catalyzed coupling reaction between an aryl halide and bis(pinacolato)diboron.
Esterification: The carboxylate ester group can be introduced via esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above reactions, optimized for yield and purity. This might include continuous flow reactors for the borylation step and efficient separation and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carboxylate can undergo several types of chemical reactions:
Cross-Coupling Reactions: The boronic ester group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, where it can couple with aryl halides to form biaryl compounds.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The boronic ester can be oxidized to form phenols.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Acid or Base: Used in hydrolysis reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: From cross-coupling reactions.
Carboxylic Acids and Alcohols: From hydrolysis.
Phenols: From oxidation.
Scientific Research Applications
Methyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Utilized in the creation of polymers and other materials with specific properties.
Biological Studies: Used in the study of biological pathways and mechanisms due to its ability to form biaryl structures, which are common in many bioactive molecules.
Mechanism of Action
The mechanism by which Methyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carboxylate exerts its effects is largely dependent on the type of reaction it undergoes. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with an aryl halide to form the desired biaryl product. The molecular targets and pathways involved are primarily those associated with the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in hydroboration reactions.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A related compound with a similar structure but different substituents.
Uniqueness
Methyl 4’-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-3-carboxylate is unique due to its combination of a boronic ester and a carboxylate ester on a biphenyl scaffold. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
methyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BO4/c1-19(2)20(3,4)25-21(24-19)17-11-9-14(10-12-17)15-7-6-8-16(13-15)18(22)23-5/h6-13H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJJVEIJHJEWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681914 | |
Record name | Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-85-6 | |
Record name | [1,1′-Biphenyl]-3-carboxylic acid, 4′-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-(Methoxycarbonyl)biphenyl-4-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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